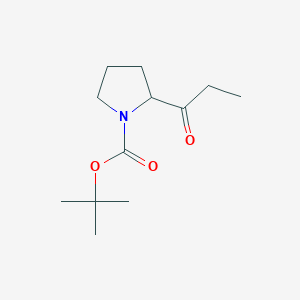

Tert-butyl 2-propionylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 2-propanoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

HNUHHZOYMFQNQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-propanoylpyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . This method involves the reaction of iso-butoxycarbonyl chloride with the appropriate pyrrolidine derivative under controlled conditions. The product is then purified and characterized using spectroscopic techniques and X-ray diffraction studies .

Industrial Production Methods

In industrial settings, the production of tert-Butyl 2-propanoylpyrrolidine-1-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-propanoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-propanoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of biological pathways and enzyme mechanisms.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl pyrrolidine carboxylate derivatives. Below is a detailed comparison with structurally analogous compounds identified in catalogs and safety documentation:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent-Driven Reactivity: The iodo-methoxy pyridine derivative (Table 1, Row 2) is tailored for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) due to its iodine substituent . In contrast, the target compound lacks such functional handles, limiting its utility in coupling chemistry. The silyl-protected hydroxymethyl analog (Row 3) offers orthogonal protection strategies, enabling sequential deprotection in multi-step syntheses .

The tert-butyldimethylsilyl (TBS) group in Row 3 significantly increases lipophilicity, which may enhance membrane permeability in drug design .

Safety and Stability: Unlike tert-butyl alcohol, which reacts violently with oxidizers and acids to produce flammable gases (e.g., isobutylene) , the tert-butyl carbamate group in these compounds demonstrates greater stability under standard laboratory conditions.

Research Findings:

- Catalytic Applications : Derivatives with halogen substituents (e.g., bromine, iodine) are prioritized in catalytic systems for their electrophilic reactivity .

- Protective Group Strategy : The tert-butyl carbamate group’s robustness under acidic conditions makes it superior to silyl ethers, which require fluoride-based deprotection .

Biological Activity

Tert-butyl 2-propionylpyrrolidine-1-carboxylate, also known as tert-butyl 2-oxopyrrolidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- CAS Number : 85909-08-6

- Physical State : Liquid at room temperature

- Purity : >98% (HPLC)

- Storage Conditions : Refrigerated (0-10°C), under inert gas to avoid degradation.

This compound exhibits biological activity primarily through modulation of specific receptors and enzymes. The presence of the tert-butyl group can influence lipophilicity, which may enhance the compound's ability to cross cellular membranes and interact with target sites.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit:

- Antioxidant Activity : Protecting cells from oxidative stress.

- Anti-inflammatory Properties : Reducing inflammation in various models.

- Neuroprotective Effects : Potential benefits in neurodegenerative diseases by protecting neuronal cells.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of pyrrolidine derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound, suggesting its potential for protecting against oxidative damage.

| Compound | ROS Reduction (%) | Concentration (µM) |

|---|---|---|

| This compound | 45% | 50 |

| Control | 10% | - |

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with this compound.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 80 |

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The tert-butyl group enhances lipophilicity, while the pyrrolidine ring contributes to receptor binding affinity. Modifications to this structure can lead to variations in potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-propionylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving protection/deprotection strategies. A common approach includes:

Acylation : Reacting pyrrolidine derivatives with propionyl chloride in the presence of a base (e.g., triethylamine) to introduce the propionyl group.

Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., dichloromethane, 0–20°C) to protect the pyrrolidine nitrogen .

-

Optimization : Yield improvements are achieved by controlling reaction temperature (ice-cooling to minimize side reactions) and using catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation .

Key Reaction Parameters Conditions References Solvent Dichloromethane Temperature 0–20°C Catalysts DMAP, Et₃N

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the pyrrolidine and propionyl protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₂₃NO₃: 265.1678 g/mol) .

- Elemental Analysis : Confirms purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers resolve crystallographic data inconsistencies when determining the compound’s structure?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinned or high-resolution data. SHELXPRO interfaces with macromolecular datasets for hydrogen-bonding pattern analysis .

- Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s formalism) to identify directional interactions (e.g., N–H···O bonds) that stabilize the crystal lattice .

- Troubleshooting : For poor diffraction, recrystallize the compound in alternative solvents (e.g., ethyl acetate/hexane mixtures) to improve crystal quality .

Q. What strategies are recommended for modifying the compound to enhance its biological activity or selectivity?

- Methodological Answer :

-

Functional Group Manipulation : Introduce substituents at the pyrrolidine nitrogen or propionyl chain. For example:

-

Replace the tert-butyl group with aryl moieties to modulate lipophilicity.

-

Install fluorinated groups to improve metabolic stability .

-

Biological Screening : Use calcium channel blockade assays (common for pyrrolidine derivatives) to evaluate activity. Derivatives with hydroxymethyl or amino groups show enhanced interactions with ion channels .

Derivative Modifications Observed Effects References Hydroxymethyl substitution Increased solubility Fluorinated side chains Improved stability

Q. How does the compound’s stability under varying experimental conditions influence reaction design?

- Methodological Answer :

-

Thermal Stability : The Boc group is labile under acidic conditions (e.g., TFA in DCM), enabling selective deprotection. Avoid prolonged heating (>60°C) to prevent decomposition .

-

Storage : Store in airtight containers at –20°C to minimize hydrolysis. Use desiccants to prevent moisture uptake, which can degrade the carbamate linkage .

Stability Factors Recommendations References Temperature Sensitivity Avoid >60°C Moisture Sensitivity Use desiccants

Contradictions and Limitations in Existing Data

- Toxicity Data : Safety sheets (e.g., ) report "no known hazards," but incomplete toxicological profiles necessitate assuming worst-case handling (e.g., PPE, fume hoods) .

- Synthesis Yields : Some protocols ( ) report high yields (>80%), while others () note variability due to steric hindrance at the pyrrolidine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.